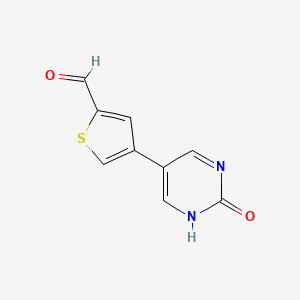
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine (5-FHP) is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in a variety of scientific fields. 5-FHP has a wide range of properties that make it an attractive candidate for use in laboratory experiments, as well as for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is thought to act as an inhibitor of DHFR, AChE, COX, and TK. It is believed that 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% is thought to act as an inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% are not yet fully understood. However, it is believed that 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% can modulate the activity of various enzymes involved in metabolic processes and cell signaling. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been studied for its potential to modulate the activity of various neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% is a versatile molecule that can be used in a variety of laboratory experiments. It has several advantages, such as its low cost, ease of synthesis, and wide range of potential applications. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments, such as its low solubility in water and its potential to cause side effects in certain individuals.
Zukünftige Richtungen
There are many potential future directions for the research and application of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95%. For example, further studies could be conducted to investigate the potential therapeutic effects of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95%, such as its ability to modulate the activity of various enzymes and neurotransmitters. Additionally, further research could be conducted to evaluate the safety and efficacy of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% for use in laboratory experiments. Moreover, 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% could be studied for its potential to modulate the activity of various proteins involved in disease processes, such as cancer and inflammation. Finally, further research could be conducted to investigate the potential of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% to be used as a drug delivery system.
Synthesemethoden
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% can be synthesized via a two-step process. The first step involves the condensation of 3-fluoro-4-hydroxybenzaldehyde and 2-hydroxy-5-methylpyrimidine to form 5-(3-fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine. This reaction is catalyzed by a Lewis acid, such as aluminum trichloride, and is carried out in an aqueous solution. The second step involves the oxidation of the intermediate product with a suitable oxidizing agent, such as potassium permanganate, to form the final product, 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been studied for its potential applications in scientific research. It has been investigated as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a role in the metabolism of folate. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been studied for its potential to modulate the activity of the enzyme acetylcholinesterase (AChE), which is important for the regulation of neurotransmission. 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% has also been studied as a potential inhibitor of the enzyme cyclooxygenase (COX), which plays a role in inflammation. Moreover, 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been investigated for its potential to modulate the activity of the enzyme tyrosine kinase (TK), which is involved in cell signaling.
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-6(1-2-9(8)14)7-4-12-10(15)13-5-7/h1-5,14H,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSBXDCXRULTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686798 |
Source


|
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111108-56-5 |
Source


|
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














